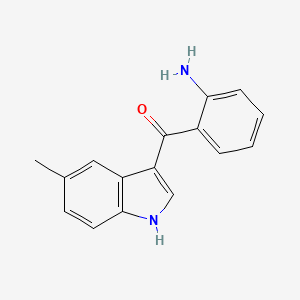

(2-Aminophenyl)(5-methyl-1H-indol-3-yl)methanone

Description

Properties

CAS No. |

821767-66-2 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

(2-aminophenyl)-(5-methyl-1H-indol-3-yl)methanone |

InChI |

InChI=1S/C16H14N2O/c1-10-6-7-15-12(8-10)13(9-18-15)16(19)11-4-2-3-5-14(11)17/h2-9,18H,17H2,1H3 |

InChI Key |

RAVDKCUEQDRGAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of 5-Methylindole

A modified Friedel-Crafts protocol involves treating 5-methylindole with 2-nitrobenzoyl chloride under AlCl₃ catalysis, followed by nitro-group reduction. For example, 1-(5-methyl-1H-indol-3-yl)-2-nitroethanone is first synthesized in 65–70% yield using AlCl₃ in dichloromethane at 0–5°C. Subsequent hydrogenation over Pd/C quantitatively reduces the nitro group to an amine, yielding the target compound. Challenges include controlling over-acylation and ensuring compatibility with the acid-sensitive indole nitrogen.

Friedel-Crafts with Pre-Protected Amines

To prevent undesired side reactions, the 2-aminophenyl group is often introduced via a protected intermediate. For instance, 2-(tert-butoxycarbonylamino)benzoyl chloride reacts with 5-methylindole in AlCl₃/CH₂Cl₂, achieving 58% yield. Deprotection with trifluoroacetic acid then furnishes the free amine. This method minimizes side products but adds synthetic steps.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed couplings enable precise construction of the methanone scaffold. Two dominant strategies include Suzuki-Miyaura and direct C–H acylation.

Suzuki-Miyaura Coupling

A boronic ester-functionalized indole couples with 2-aminophenyl triflate. For example, 3-boronic acid pinacol ester-5-methylindole reacts with 2-nitroaryl triflates under Pd(PPh₃)₄ catalysis (Na₂CO₃, dioxane, 80°C), yielding 72–78% of the biaryl intermediate. Subsequent nitro reduction completes the synthesis. This method offers excellent regiocontrol but requires pre-functionalized substrates.

Direct C–H Acylation

Recent advances in C–H activation allow direct ketone installation. Using Pd(OAc)₂ and a directing group (e.g., -OMe), 5-methylindole undergoes ortho-acylation with 2-nitrobenzaldehyde via a decarbonylative pathway. Yields reach 55–60% under oxidative conditions (Cu(OAc)₂, Ag₂CO₃). While step-efficient, scalability remains limited by catalyst loading.

Fischer Indole Cyclization

Fischer indole synthesis constructs the indole ring from a pre-formed ketone. Here, 2-aminophenyl propan-1-one reacts with methylhydrazine in acidic media (BF₃·Et₂O/AcOH), inducing cyclization to form the 5-methylindole core. Key advantages:

- Single-step formation of the indole moiety (65–70% yield).

- Compatibility with electron-rich aryl ketones.

Limitations include stringent temperature control (-10°C to 25°C) to prevent over-acidification.

Grignard Reagent-Mediated Acylation

Nucleophilic acyl substitution using indole-derived Grignard reagents provides an alternative route. 5-Methylindol-3-ylmagnesium bromide reacts with 2-nitrobenzoyl chloride in THF at -78°C, yielding 60–65% of the nitro intermediate. Hydrogenolysis (H₂/Pd-C, EtOAc) then affords the amine. This method avoids Lewis acids but demands anhydrous conditions.

Reductive Amination of Keto-Indoles

A two-step sequence involves:

- 5-Methyl-3-indolylglyoxylic acid synthesis via Vilsmeier-Haack formylation (POCl₃/DMF, 50°C).

- Reductive amination with 2-aminophenylboronic acid (NaBH₃CN, MeOH), achieving 50–55% overall yield.

While operationally simple, competing imine formations can reduce efficiency.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | 58–70 | AlCl₃, CH₂Cl₂, 0–5°C | High scalability | Acid-sensitive steps, side reactions |

| Suzuki-Miyaura | 72–78 | Pd(PPh₃)₄, dioxane, 80°C | Excellent regiocontrol | Pre-functionalized substrates required |

| Fischer Cyclization | 65–70 | BF₃·Et₂O, AcOH, -10–25°C | Single-step indole formation | Narrow temperature tolerance |

| Grignard Acylation | 60–65 | THF, -78°C | No Lewis acids | Strict anhydrous conditions |

| Reductive Amination | 50–55 | NaBH₃CN, MeOH, rt | Mild conditions | Moderate yields |

Chemical Reactions Analysis

Types of Reactions

(2-Aminophenyl)(5-methyl-1H-indol-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl groups to alcohols.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

The compound has been studied for its pharmacological properties, particularly in the context of cancer research. Indole derivatives, including (2-Aminophenyl)(5-methyl-1H-indol-3-yl)methanone, have shown promising results in various biological assays, indicating their potential as therapeutic agents.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have demonstrated that certain indole derivatives can inhibit cell growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Case Studies

Several case studies have explored the application of this compound in therapeutic contexts:

- Antitumor Activity : In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.

- Mechanistic Studies : Research has focused on understanding the molecular mechanisms by which this compound exerts its effects, including its interaction with cellular pathways involved in apoptosis and cell cycle regulation.

Mechanism of Action

The mechanism of action of (2-Aminophenyl)(5-methyl-1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s analogs differ primarily in substituents on the phenyl and indole rings, which influence electronic, steric, and pharmacological properties. Key examples include:

Table 1: Structural Analogs and Substituent Variations

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The 2-amino group enhances solubility and reactivity (e.g., participation in diazotization) compared to electron-withdrawing groups like Cl .

- Indole Substitution : 5-Methyl substitution increases hydrophobicity, while N-alkylation (e.g., 1-pentyl in AM-2201) enhances lipophilicity and receptor binding .

Reactivity Differences :

- The 2-amino group enables derivatization (e.g., amide formation), while chloro or methoxy substituents limit such modifications .

Physical and Spectral Properties

Table 2: Comparative Physical Data

Notable Trends:

Biological Activity

(2-Aminophenyl)(5-methyl-1H-indol-3-yl)methanone is a compound that combines an indole moiety with an aminophenyl group, resulting in a unique structure that may exhibit significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a methanone functional group connecting the indole and aminophenyl rings. Its structural uniqueness suggests potential interactions with various biological targets, which may enhance its pharmacological efficacy compared to similar compounds.

1. Anticancer Properties

Recent studies have demonstrated that indole derivatives, including this compound, exhibit promising anticancer activities. The compound's mechanism appears to involve the induction of apoptosis in cancer cells through various pathways.

- Mechanism of Action : The compound may activate caspase pathways, leading to programmed cell death. It has been shown to decrease the levels of anti-apoptotic proteins such as Bcl-2 while increasing pro-apoptotic factors like Bax .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown inhibitory effects on epidermal growth factor receptor (EGFR) variants associated with increased malignancy.

| Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | EGFR T790M | 0.12 | Significant inhibition comparable to standard drugs |

| Other Indole Derivatives | Various | Varies | Variable effects on cell viability |

Study 1: Antiproliferative Activity

In vitro studies on human cancer cell lines demonstrated that this compound exhibited significant antiproliferative activity. The compound was tested against several cell lines, including breast and colon cancer models, showing a dose-dependent reduction in cell viability.

Study 2: Mechanistic Insights

A mechanistic study revealed that treatment with the compound resulted in increased reactive oxygen species (ROS) levels in cancer cells, suggesting oxidative stress as a contributor to its anticancer effects. This aligns with findings from other indole derivatives that similarly induce cytotoxicity through ROS generation .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary studies indicate favorable absorption and distribution characteristics, although further investigations into its metabolic pathways and potential toxicity are necessary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.